molecular formula C18H25Cl2N3O3 B11531613 (3E)-3-{[(2,4-dichlorophenoxy)acetyl]hydrazono}-N,N-diisopropylbutanamide

(3E)-3-{[(2,4-dichlorophenoxy)acetyl]hydrazono}-N,N-diisopropylbutanamide

Cat. No.: B11531613
M. Wt: 402.3 g/mol
InChI Key: QLKDSBPPFVLSPJ-FYJGNVAPSA-N
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Description

(3E)-3-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}-N,N-BIS(PROPAN-2-YL)BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a dichlorophenoxy group, an acetamido group, and a butanamide backbone. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}-N,N-BIS(PROPAN-2-YL)BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dichlorophenoxy Acetic Acid: This step involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.

    Amidation: The 2-(2,4-dichlorophenoxy)acetic acid is then reacted with an appropriate amine to form the corresponding amide.

    Formation of the Imino Group: The amide is further reacted with an isocyanate to introduce the imino group.

    Final Coupling: The final step involves coupling the imino compound with N,N-bis(propan-2-yl)butanamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}-N,N-BIS(PROPAN-2-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

(3E)-3-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}-N,N-BIS(PROPAN-2-YL)BUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}-N,N-BIS(PROPAN-2-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}-N,N-BIS(ETHYL)BUTANAMIDE
  • (3E)-3-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}-N,N-BIS(METHYL)BUTANAMIDE

Comparison

Compared to its similar compounds, (3E)-3-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}-N,N-BIS(PROPAN-2-YL)BUTANAMIDE may exhibit unique properties due to the presence of the propan-2-yl groups. These groups can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its analogs.

Properties

Molecular Formula

C18H25Cl2N3O3

Molecular Weight

402.3 g/mol

IUPAC Name

(3E)-3-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]-N,N-di(propan-2-yl)butanamide

InChI

InChI=1S/C18H25Cl2N3O3/c1-11(2)23(12(3)4)18(25)8-13(5)21-22-17(24)10-26-16-7-6-14(19)9-15(16)20/h6-7,9,11-12H,8,10H2,1-5H3,(H,22,24)/b21-13+

InChI Key

QLKDSBPPFVLSPJ-FYJGNVAPSA-N

Isomeric SMILES

CC(C)N(C(C)C)C(=O)C/C(=N/NC(=O)COC1=C(C=C(C=C1)Cl)Cl)/C

Canonical SMILES

CC(C)N(C(C)C)C(=O)CC(=NNC(=O)COC1=C(C=C(C=C1)Cl)Cl)C

Origin of Product

United States

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